molecular formula C7H16O4<br>CH3(OCH2CH)3OH<br>C7H16O4 B1677429 Triethylene glycol monomethyl ether CAS No. 112-35-6

Triethylene glycol monomethyl ether

Cat. No. B1677429
CAS RN: 112-35-6
M. Wt: 164.2 g/mol
InChI Key: JLGLQAWTXXGVEM-UHFFFAOYSA-N
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Description

Triethylene glycol monomethyl ether (TEGMME) is a hydroxypolyether that is the monomethyl ether derivative of triethylene glycol . It is a colorless odorless liquid and is often used for its solvent properties in paint, cleaning products, and cosmetics . It is also used as an effective carrier solvent for textile dye processes .


Synthesis Analysis

TEGMME can be synthesized through the transesterification of refined cottonseed oil and triethylene glycol monomethyl ether (TGME) with KOH as a catalyst . Another synthesis method involves the use of ethylene glycol ethyl ether and propyl ether types biodiesels and diethylene glycol and triethylene glycol monomethyl ether types of biodiesels .


Molecular Structure Analysis

The molecular formula of TEGMME is C₇H₁₆O₄ . Its molecular weight is 164.20 g/mol . The structure of TEGMME can be represented as CH3(OCH2CH2)3OH .


Chemical Reactions Analysis

TEGMME is used in various chemical reactions. For instance, it can be used as a reagent and solvent for applications such as the modification of anthraquinone material for redox flow batteries .


Physical And Chemical Properties Analysis

TEGMME has a density of 1.0±0.1 g/cm³ . Its boiling point is 233.9±20.0 °C at 760 mmHg . The vapor pressure is <0.01 mmHg at 20 °C . The refractive index is n20/D 1.439 (lit.) .

Scientific Research Applications

Thermodynamic and Spectroscopic Studies

Triethylene glycol monomethyl ether (TGME) has been studied for its interaction with water, revealing molecular insights. Li et al. (2010) investigated its binary mixture with water, focusing on density and viscosity measurements. These findings provide insights into the molecular interaction between TGME and water, which is stronger compared to diethylene glycol monomethyl ether and water (Li et al., 2010).

Toxicology Studies

Research on the toxicity and safety profile of TGME has been conducted. Gill et al. (1998) evaluated its potential for systemic toxicity and neurotoxicity in rats through dermal and oral administration, respectively. This research is crucial for understanding the safety aspects of TGME in various applications (Gill et al., 1998).

Biomedical Applications

TGME has been explored in biomedical contexts. Xu et al. (2018) researched the conjugation of carbohydrates to proteins using di(triethylene glycol monomethyl ether) squarate, comparing its properties with dimethyl squarate for efficiency in conjugation protocols. This highlights its potential use in protein modification and drug development (Xu et al., 2018).

Material Science and Energy Applications

In material science, TGME has been utilized in various studies. Zhang et al. (2008) explored the use of monomethyl ethers of oligoethylene glycols, including TGME, as highly conductive electrolytes for energy storage applications. This research demonstrates its potential in enhancing the efficiency of energy storage systems (Zhang et al., 2008).

Chemical Engineering and Solvent Applications

TGME's properties as a solvent have been examined. Henni et al. (1995) studied the solubility of nitrous oxide in TGME at elevated pressures, offering valuable data for its use in gas absorption and chemical engineering processes (Henni et al., 1995).

properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]ethanol
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InChI

InChI=1S/C7H16O4/c1-9-4-5-11-7-6-10-3-2-8/h8H,2-7H2,1H3
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InChI Key

JLGLQAWTXXGVEM-UHFFFAOYSA-N
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Canonical SMILES

COCCOCCOCCO
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Molecular Formula

C7H16O4
Record name TRIETHYLENE GLYCOL METHYL ETHER
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DSSTOX Substance ID

DTXSID5026912
Record name 2-[2-(2-Methoxyethoxy)ethoxy]ethanol
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Molecular Weight

164.20 g/mol
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Physical Description

Triethylene glycol methyl ether is a colorless odorless liquid. (USCG, 1999), Liquid, Colorless liquid; [HSDB] Odorless; [CAMEO], COLOURLESS-TO-YELLOW LIQUID.
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Record name Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-
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Record name 2-(2-(2-METHOXYETHOXY)ETHOXY)ETHANOL
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Boiling Point

246 °C, 249 °C
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Flash Point

greater than 230 °F (USCG, 1999), 245 °F (118 °C) (OPEN CUP), 114.4 °C c.c.
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Solubility

In water, miscible, Soluble in water, Solubility in heptane = 1.5 wt%, completely soluble in acetone, benzene, ethyl ether, methanol, and carbon tetrachloride at 25 °C., Solubility in water: miscible
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Density

1.026 (USCG, 1999) - Denser than water; will sink, 1.0494, Relative density (water = 1): 1.05
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Vapor Density

Relative vapor density (air = 1): 5.7
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Vapor Pressure

0.0035 [mmHg], lb/gal = 8.80 at 25 °C. VP: <0.01 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 10
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Product Name

Triethylene glycol monomethyl ether

Color/Form

Colorless liquid

CAS RN

112-35-6
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Record name 2-(2-(2-METHOXYETHOXY)ETHOXY)ETHANOL
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Melting Point

Freezing point: -44 °C, -44 °C
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Synthesis routes and methods

Procedure details

In a 3-L flask equipped with a stirrer, a thermometer and a dehydration tube, 500 g of succinic anhydride, 2,463 g of triethylene glycol monomethyl ether and 9.5 g of paratoluenesulfonic acid monohydrate were charged and the mixture was reacted under reduced pressure of 4 to 10.7 kPa at 110° C. for 15 hours, while blowing nitrogen (500 mL/minute) into the space. The acid value of the reaction solution was 1.6 (KOH mg/g). To the reaction solution, 27 g of an adsorbent Kyoward 500SH (manufactured by Kyowa Chemical Industry Co., Ltd.) was added, stirred at 80° C. at 2.7 kPa for 45 minutes, and filtered. Thereafter, triethylene glycol monomethyl ether was distilled off at a liquid temperature of 115 to 200° C. at a pressure of 0.03 kPa. After cooling to 80° C., the residual liquid was filtered under reduced pressure, to give a diester of succinic acid and triethylene glycol monomethyl ether as a filtrate. The resultant diester had an acid value of 0.2 (KOH mg/g), a saponification value of 276 (KOH mg/g), a hydroxyl value of 1 or less (KOH mg/g) and a hue of APHA200.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
monohydrate
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,060
Citations
S Aznarez, MMEF de Ruiz Holgado… - Journal of Molecular …, 2008 - Elsevier
… The triethylene glycol monomethyl ether is a physical solvent … binary solutions of triethylene glycol monomethyl ether in 2-… triethylene glycol monomethyl ether at atmospheric pressure. …
Number of citations: 17 www.sciencedirect.com
A Pal, YP Singh - Journal of Chemical & Engineering Data, 1996 - ACS Publications
… The order of strength of the hydrogen bonding owing to increased molecular weight and size is as follows: triethylene glycol monomethyl ether > diethylene glycol monomethyl ether > …
Number of citations: 54 pubs.acs.org
A Henni, Y Maham, P Tontiwachwuthikul… - Journal of Chemical & …, 2000 - ACS Publications
… , 1995a) showed that mixtures of triethylene glycol monomethyl ether (50 mass %) + MDEA … more CO 2 than pure TEGMME (triethylene glycol monomethyl ether) or methanol alone for …
Number of citations: 51 pubs.acs.org
A Pal, S Sharma - Journal of Chemical & Engineering Data, 1999 - ACS Publications
… Viscosimetric behaviour of n-alkanols with triethylene glycol monomethyl ether at different temperatures. Journal of Molecular Liquids 2008, 139 (1-3) , 131-137. https://doi.org/10.1016/j.…
Number of citations: 35 pubs.acs.org
MW Gill, EH Fowler, R Gingell… - … journal of toxicology, 1998 - journals.sagepub.com
… These studies were conducted to evaluate the potential for repeated subchronic adm inistration of triethylene glycol monomethyl ether (TGME) to produce systemic toxicity in the rat …
Number of citations: 6 journals.sagepub.com
D Mishra, U Sharma - Separation and purification technology, 2002 - Elsevier
… carrier facilitated transport of Na + , K + , Mg 2+ and Ca 2+ picrates dinitrophenolates, orthonitrophenolates and thiocyanates were studied using triethylene glycol monomethyl ether as …
Number of citations: 22 www.sciencedirect.com
AM Hoberman, WJ Krasavage… - Journal of the …, 1996 - journals.sagepub.com
… Abstract; Triethylene glycol monomethyl ether (TGME) was administered orally via gavage stomach tube to mated Caesarean delivered (CD) rats and artificially inseminated New …
Number of citations: 7 journals.sagepub.com
LM Balster, MD Vangsness, LL Bowen, SS Mueller… - 2010 - apps.dtic.mil
… Triethylene glycol monomethyl ether (TriEGME) is under consideration as a replacement for diethylene glycol monomethyl ether (DiEGME), an additive widely used in military aircraft as …
Number of citations: 1 apps.dtic.mil
RK Adams - 2009 - ecommons.udayton.edu
… Triethylene glycol monomethyl ether (TriEGME) has been proposed to replace DiEGME as it has a vapor pressure (<0,01 mm Hg () 20C) an order of magnitude lower than DiEGME (0,…
Number of citations: 0 ecommons.udayton.edu
S Zabarnick, MJ DeWitt, R Adams, ZJ West… - Dayton univ research …, 2010 - apps.dtic.mil
… This project investigated the effects of triethylene glycol monomethyl ether (TriEGME) on the adhesion of USAF aircraft fuel tank coatings relative to the effects of diethylene glycol …
Number of citations: 3 apps.dtic.mil

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.